molecular formula C8H12O B085288 6-Methylbicyclo[4.1.0]heptan-2-one CAS No. 14845-41-1

6-Methylbicyclo[4.1.0]heptan-2-one

Cat. No.: B085288
CAS No.: 14845-41-1
M. Wt: 124.18 g/mol
InChI Key: UEILJFFGJJRFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylbicyclo[410]heptan-2-one is an organic compound with the molecular formula C8H12O It is a bicyclic ketone, characterized by a seven-membered ring fused to a three-membered ring, with a methyl group attached to the six-position of the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of

Properties

IUPAC Name

6-methylbicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8-4-2-3-7(9)6(8)5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEILJFFGJJRFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=O)C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338483
Record name Bicyclo[4.1.0]heptan-2-one, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14845-41-1
Record name 6-Methylbicyclo[4.1.0]heptan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14845-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[4.1.0]heptan-2-one, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylbicyclo[4.1.0]heptan-2-one
Reactant of Route 2
6-Methylbicyclo[4.1.0]heptan-2-one
Reactant of Route 3
6-Methylbicyclo[4.1.0]heptan-2-one
Reactant of Route 4
6-Methylbicyclo[4.1.0]heptan-2-one
Reactant of Route 5
6-Methylbicyclo[4.1.0]heptan-2-one
Reactant of Route 6
6-Methylbicyclo[4.1.0]heptan-2-one
Customer
Q & A

Q1: What is the main focus of the research paper "Photoisomerization of 6-Methylbicyclo[4.1.0]heptan-2-ones"?

A1: While the abstract doesn't provide specific details about the findings, the title itself reveals the core focus of the research: investigating the effects of light on the structure of 6-methylbicyclo[4.1.0]heptan-2-ones. Photoisomerization [] refers to the phenomenon where a molecule absorbs light energy and undergoes a structural rearrangement, resulting in the formation of a different isomer. Therefore, the research likely delves into how light exposure alters the 6-methylbicyclo[4.1.0]heptan-2-one molecule's shape and potentially its properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.